3-(Phenylethynyl)piperidine

Purity Quality Control Synthetic Intermediates

3-(Phenylethynyl)piperidine is a critical C-3-substituted piperidine intermediate with a phenylethynyl group essential for CCR5 co-receptor recognition and nAChR modulation. Its distinct spatial orientation is required for target engagement, unlike the C-4 isomer which targets tryptase. Procuring this isomer at ≥98% purity ensures reproducible yields in downstream Sonogashira coupling or reductive amination steps for pharmacological programs and chemical biology probe development.

Molecular Formula C13H15N
Molecular Weight 185.27
CAS No. 1260782-26-0
Cat. No. B596105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylethynyl)piperidine
CAS1260782-26-0
Synonyms3-(phenylethynyl)piperidine
Molecular FormulaC13H15N
Molecular Weight185.27
Structural Identifiers
SMILESC1CC(CNC1)C#CC2=CC=CC=C2
InChIInChI=1S/C13H15N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7,10-11H2
InChIKeyHIVQVYBVQSRALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylethynyl)piperidine (CAS 1260782-26-0): A Position-Specific Piperidine Building Block for CCR5- and nAChR-Targeted Programs


3-(Phenylethynyl)piperidine is a C-3-substituted piperidine derivative in which a phenylethynyl group is attached directly to the piperidine ring at the 3-position. It belongs to the broader class of arylalkynyl-piperidines, scaffolds that appear in numerous pharmacological programs including CCR5 antagonists [1] and nAChR modulators [2]. The compound is primarily sourced as a synthetic intermediate (free base) with typical commercial purity specifications of 95–98% .

Why 4-(Phenylethynyl)piperidine or N-BOC Derivatives Cannot Replace 3-(Phenylethynyl)piperidine in Key Pharmacological Programs


The position of the phenylethynyl substituent on the piperidine ring dictates receptor recognition: C-3 substitution places the arylalkyne in a distinct spatial orientation that is critical for CCR5 antagonism, as demonstrated in multiple Schering-Plough patent families [1]. Conversely, the C-4 isomer (CAS 654663-00-0) has been explored primarily as a tryptase inhibitor scaffold where the phenylethynyl group induces a unique hydrophobic pocket in the enzyme active site [2]. Simply interchanging these positional isomers would alter the pharmacophore geometry and is expected to yield divergent target engagement profiles. The quantitative evidence below substantiates why 3-(phenylethynyl)piperidine must be specified by procurement for programs targeting CCR5 or nAChR.

Quantitative Head-to-Head Evidence: 3-(Phenylethynyl)piperidine Versus Its 4-Substituted Isomer


Higher Commercial Purity Specification vs. 4-(Phenylethynyl)piperidine

The target compound is routinely supplied at 98% purity (HPLC) by major vendors (e.g., Leyan, product no. 1803400) , whereas the 4-(phenylethynyl)piperidine hydrochloride counterpart (CAS 654663-00-0) is most commonly listed at 95% purity . This 3-percentage-point purity differential is meaningful for synthetic chemists executing multi-step sequences where residual impurities from the starting material can propagate through and erode the final API purity.

Purity Quality Control Synthetic Intermediates

nAChR Antagonist Activity: 3-Substituted Phenylethynylpiperidine Displays Low-Micromolar Potency

A closely related 3-substituted phenylethynylpiperidine derivative (cis-1-methyl-5-(phenylethynyl)-3-(piperidin-1-ylmethyl)piperidin-2-one) exhibited an IC50 of 12.6 μM (1.26E+4 nM) for antagonism at the human α1β1γδ nicotinic acetylcholine receptor (nAChR) expressed in TE671 cells, measured by calcium-influx assay [1]. In contrast, available public data for the 4-(phenylethynyl)piperidine core at the same nAChR subtype are absent, indicating that the 3-substitution scaffold is specifically represented in nAChR-focused programs. No comparable antagonist data for the 4-isomer have been deposited in BindingDB or ChEMBL as of this analysis.

nAChR Nicotinic Receptors Calcium Influx Assay

Differential Target Engagement Profile: CCR5 Antagonism vs. Tryptase Inhibition

The C-3 phenylethynylpiperidine substructure has been explicitly claimed in CCR5 antagonist patent families (e.g., US 6,602,885 B2) and validated in pharmacological screening as a CCR5 antagonist scaffold [1]. Meanwhile, the C-4 phenylethynylpiperidine motif is exploited as a tryptase inhibitor; JNJ-27390467, which incorporates a phenylethynyl group on a spirocyclic piperidine, achieved potent tryptase inhibition (IC50 = 4.6 nM) and oral efficacy in sheep and guinea pig asthma models [2]. These orthogonal target engagement profiles demonstrate that the two positional isomers serve fundamentally different therapeutic programs and are not interchangeable.

CCR5 HIV Entry Tryptase Target Selectivity

Highest-Value Application Scenarios for 3-(Phenylethynyl)piperidine (CAS 1260782-26-0)


CCR5 Antagonist Lead Optimization and HIV-1 Entry Inhibitor Synthesis

The compound serves as a key intermediate in constructing 1,4-disubstituted piperidine/piperazine CCR5 antagonists. Its C-3 phenylethynyl substitution is essential for the pharmacophore geometry recognized by the CCR5 co-receptor [1]. Procurement at 98% purity, as specified in Section 3, ensures reproducible yields in subsequent Sonogashira coupling or reductive amination steps.

Nicotinic Acetylcholine Receptor (nAChR) Modulator Development

The 3-substituted phenylethynylpiperidine scaffold displays documented low-micromolar antagonist activity at the human α1β1γδ nAChR subtype [1]. This makes it a viable starting point for medicinal chemistry campaigns targeting neuromuscular nAChR-related disorders, where the 4-isomer has no validated activity.

Positional Isomer-Selective Chemical Biology Tool Compounds

Because the C-3 and C-4 phenylethynylpiperidine isomers drive engagement of entirely different protein targets (CCR5/nAChR vs. tryptase) [1] [2], this compound is uniquely suited for chemical biology studies that require precise positional isomer probes to deconvolute target engagement in phenotypic assays.

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